7-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid
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Overview
Description
7-Oxa-2-azaspiro[45]decane-4-carboxylic acid is a spirocyclic compound characterized by its unique structure, which includes a spiro linkage between a pyrrolidine and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds through a series of steps including alkylation and heterocyclization to form the spirocyclic structure . The reaction conditions often involve the use of solvents such as methanol and catalysts like Raney nickel .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production, involving similar reaction conditions and reagents .
Chemical Reactions Analysis
Types of Reactions: 7-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the spiro linkage.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
7-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of biologically active compounds, including enzyme inhibitors and receptor modulators.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies related to enzyme inhibition and metabolic pathways.
Mechanism of Action
The mechanism of action of 7-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure provides a rigid framework that can enhance binding affinity and specificity . The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
- 8-Oxa-2-azaspiro[4.5]decane
- 2,8-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.5]decane
Uniqueness: 7-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid is unique due to its specific spiro linkage and the presence of both oxygen and nitrogen atoms in the ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C9H15NO3 |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
7-oxa-2-azaspiro[4.5]decane-4-carboxylic acid |
InChI |
InChI=1S/C9H15NO3/c11-8(12)7-4-10-5-9(7)2-1-3-13-6-9/h7,10H,1-6H2,(H,11,12) |
InChI Key |
TUDRLUPSXJFMFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CNCC2C(=O)O)COC1 |
Origin of Product |
United States |
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